3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine

Catalog No.
S831167
CAS No.
1138443-91-0
M.F
C12H21NO3Si
M. Wt
255.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-p...

CAS Number

1138443-91-0

Product Name

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine

IUPAC Name

[3-(dimethoxymethyl)-5-methoxypyridin-4-yl]-trimethylsilane

Molecular Formula

C12H21NO3Si

Molecular Weight

255.38 g/mol

InChI

InChI=1S/C12H21NO3Si/c1-14-10-8-13-7-9(12(15-2)16-3)11(10)17(4,5)6/h7-8,12H,1-6H3

InChI Key

GDXMJVFGSOEQDV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CN=C1)C(OC)OC)[Si](C)(C)C

Canonical SMILES

COC1=C(C(=CN=C1)C(OC)OC)[Si](C)(C)C

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine is an organic compound characterized by its pyridine ring, which consists of a six-membered aromatic structure containing one nitrogen atom and five carbon atoms. This compound features a dimethoxymethyl substituent and a trimethylsilyl group, which contribute to its unique chemical properties. The molecular formula is C${13}$H${19}$NO$_{2}$Si, with a molecular weight of approximately 255.39 g/mol .

The presence of the dimethoxymethyl group enhances the compound's reactivity, while the trimethylsilyl group increases its stability and solubility in organic solvents. The compound's structure allows for various

There is no known mechanism of action for 3-(dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine as it hasn't been explored in biological systems.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consult with a safety officer or chemist familiar with handling organic compounds.

The chemical reactivity of 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine is influenced by its functional groups:

  • Electrophilic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions, where electrophiles can attack the ring at positions that are activated by the substituents.
  • Nucleophilic Reactions: The trimethylsilyl group can undergo nucleophilic substitution, making it susceptible to reactions with nucleophiles, such as water or alcohols.
  • Deprotection Reactions: The dimethoxymethyl group can be removed under acidic or basic conditions, allowing for further functionalization of the pyridine ring.

Research indicates that derivatives of 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine exhibit promising biological activities:

  • Antifungal Activity: Compounds synthesized from this pyridine derivative have shown activity against various Candida species, suggesting potential applications in antifungal drug development.
  • Anticancer Properties: Some derivatives have been evaluated for their efficacy against cancer cell lines, including Ehrlich ascites carcinoma cells, highlighting their potential as anticancer agents.

Several synthesis methods have been developed for producing 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine:

  • Direct Alkylation: The compound can be synthesized through alkylation of 5-methoxy-4-pyridinemethanol with dimethoxymethyl chloride in the presence of a base.
  • Trimethylsilylation: The introduction of the trimethylsilyl group can be achieved using trimethylsilyl chloride in conjunction with a base such as triethylamine.
  • Multi-step Synthesis: More complex syntheses may involve multiple steps, including protection and deprotection strategies to selectively introduce functional groups .

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential use as antifungal and anticancer agents.
  • Material Science: The compound may also be utilized in developing novel materials due to its unique chemical properties .

Interaction studies involving 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine focus on its reactivity with biological targets and other chemical species:

  • Enzyme Inhibition: Some studies investigate how derivatives interact with specific enzymes, potentially leading to inhibition or modification of enzyme activity.
  • Binding Affinity: Research into binding affinities with biological receptors can provide insights into its pharmacological potential .

Several compounds share structural similarities with 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Aspects
3-Methoxy-4-trimethylsilylpyridineSimilar pyridine structure with methoxy groupLacks dimethoxymethyl substituent
5-Methoxy-2-trimethylsilylpyridineDifferent position of methoxy and silyl groupsAltered electronic properties due to position change
3-Dimethoxymethyl-4-methoxypyridineContains two methoxy groupsIncreased polarity and potential reactivity
3-(Trimethylsilyl) ethynylpyridineContains an ethynyl group instead of dimethoxymethylEnhanced reactivity towards nucleophiles

These compounds illustrate variations in functional groups and their positions on the pyridine ring, which affect their chemical behavior and biological activities. The unique combination of dimethoxymethyl and trimethylsilyl groups in 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine distinguishes it from these similar compounds, potentially enhancing its utility in synthetic and medicinal chemistry .

Wikipedia

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine

Dates

Modify: 2023-08-16

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